2-bromo-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride
Description
This compound is a benzamide derivative featuring a bromine atom at the 2-position of the benzoyl group, a piperazine ring substituted with a 4-methoxyphenylsulfonyl moiety, and an ethyl linker connecting the benzamide to the piperazine. The hydrochloride salt form enhances solubility, making it suitable for pharmacological studies . It is commercially available through suppliers such as Tocelo Chemicals B.V. (Netherlands) and Sinochem Jiangsu Corporation (China), indicating its relevance in medicinal chemistry and drug discovery .
Properties
IUPAC Name |
2-bromo-N-[2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BrN3O4S.ClH/c1-28-16-6-8-17(9-7-16)29(26,27)24-14-12-23(13-15-24)11-10-22-20(25)18-4-2-3-5-19(18)21;/h2-9H,10-15H2,1H3,(H,22,25);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACMCVMCTDQUPBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCNC(=O)C3=CC=CC=C3Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BrClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride typically involves multiple steps:
Sulfonylation: The sulfonyl group is introduced by reacting 4-methoxyphenyl with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like pyridine.
Piperazine Coupling: The piperazine ring is coupled with the sulfonylated intermediate using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Final Assembly: The final compound is assembled by reacting the brominated benzamide with the piperazine-sulfonyl intermediate under appropriate conditions, followed by hydrochloride salt formation through the addition of hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The methoxyphenyl and sulfonyl groups can participate in oxidation and reduction reactions, respectively. For example, the methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution: Products depend on the nucleophile used, such as azido or thiocyanato derivatives.
Oxidation: Hydroxylated derivatives of the methoxyphenyl group.
Hydrolysis: Corresponding carboxylic acids and amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound’s piperazine moiety is of particular interest due to its presence in many pharmacologically active compounds. It can be used in the development of new drugs targeting various biological pathways.
Medicine
The compound’s potential medicinal applications include its use as a precursor for drugs with anti-inflammatory, anti-cancer, or anti-microbial properties. The sulfonyl and piperazine groups are known to enhance the bioactivity of pharmaceutical agents.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique structure may impart desirable properties to polymers or other advanced materials.
Mechanism of Action
The mechanism by which 2-bromo-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperazine ring can enhance binding affinity to biological targets, while the sulfonyl group can improve solubility and stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Functional Groups
The compound’s structural uniqueness lies in its sulfonylated piperazine-ethyl-benzamide core , which distinguishes it from analogs. Below is a comparison with key analogs:
Table 1: Structural Comparison
Key Observations :
Physicochemical Properties
Table 2: Physicochemical Comparison
Key Observations :
- The hydrochloride salt improves aqueous solubility, a critical factor for bioavailability compared to neutral analogs .
Biological Activity
2-bromo-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride is a complex organic compound with significant potential in medicinal chemistry. Its structure includes a bromine atom, a methoxyphenyl group, a piperazine moiety, and a sulfonyl group, suggesting diverse biological activities. This article provides an in-depth analysis of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
- Molecular Formula : C20H25BrClN3O4S
- Molecular Weight : 518.85 g/mol
The unique structural features of this compound enhance its reactivity and solubility, making it suitable for various biological interactions.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in relation to neurotransmitter receptors and antimicrobial properties.
Receptor Interaction
Studies have shown that related benzamide derivatives have high affinity for dopamine D4 receptors, which are implicated in neurological disorders such as schizophrenia and depression. The structure-activity relationship (SAR) suggests that modifications in the piperazine and benzamide moieties can enhance receptor selectivity and potency.
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 4-bromo-N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide | Contains bromine and sulfonamide | High affinity for dopamine receptors | Variations in methoxy position |
| N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide | Chlorine instead of bromine | Selective D4 receptor antagonist | Higher selectivity compared to others |
| N-[2-[4-(3-Methoxyphenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide | Different aromatic substitution | Moderate receptor affinity | Similar activity profile but different side chains |
Study on Antimicrobial Activity
A study focusing on the antimicrobial properties of similar compounds found that benzamide derivatives exhibited notable activity against various bacterial strains. For instance, pyrrole benzamide derivatives demonstrated minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus, indicating potential for further exploration in drug development targeting bacterial infections .
Dopamine Receptor Binding Studies
In another study, the binding affinity of benzamide derivatives to dopamine receptors was evaluated using radiolabeled ligands. Results indicated that modifications to the piperazine ring significantly influenced binding characteristics, suggesting that this compound could be optimized for enhanced therapeutic effects against neurological disorders .
Synthesis and Functionalization
The synthesis of this compound typically involves several steps:
- Formation of the Piperazine Moiety : This involves reacting appropriate halogenated compounds with piperazine derivatives.
- Sulfonation : The introduction of the sulfonyl group is crucial for enhancing solubility and biological activity.
- Bromination : The bromine atom is added to increase reactivity towards biological targets.
These synthetic pathways are vital for producing compounds with desired pharmacological profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
